Ethyl butyrimidate hydrochloride
Overview
Description
Ethyl butyrimidate hydrochloride is a chemical compound with the molecular formula C6H13NO · HCl. It is also known as ethyl butanimidate hydrochloride. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions. It is characterized by its ability to form stable imidate esters, which are useful intermediates in the synthesis of other compounds .
Mechanism of Action
Target of Action
Ethyl butyrimidate hydrochloride is a chemical compound used in laboratory settings and for the synthesis of substances . .
Mode of Action
It is known that the compound is used in the synthesis of other substances .
Pharmacokinetics
The compound is typically stored at 2-8°C .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature and storage conditions. For instance, the compound is typically stored at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl butyrimidate hydrochloride can be synthesized by reacting butyronitrile with ethanol in the presence of hydrogen chloride gas. The reaction is typically carried out at low temperatures (0-20°C) to ensure the formation of the desired product . The reaction proceeds as follows:
CH3CH2CH2CN+C2H5OH+HCl→CH3CH2CH2C(NH)OCH2CH3⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of hydrogen chloride gas through a solution of butyronitrile and ethanol. The reaction mixture is maintained at a controlled temperature to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl butyrimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form butyric acid and ethanol.
Condensation Reactions: It can react with amines to form amidines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze this compound.
Condensation Conditions: Reactions with amines are typically carried out under mild heating to facilitate the formation of amidines.
Major Products Formed
Butyric Acid: Formed through hydrolysis.
Amidines: Formed through condensation reactions with amines.
Scientific Research Applications
Ethyl butyrimidate hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl butyrimidate hydrochloride
- Propyl butyrimidate hydrochloride
- Butyl butyrimidate hydrochloride
Uniqueness
This compound is unique due to its specific reactivity and stability as an imidate ester. Compared to similar compounds, it offers a balance of reactivity and ease of handling, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
ethyl butanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-5-6(7)8-4-2;/h7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFFMMKLWVKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-08-4 | |
Record name | Butanimidic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl butyrimidate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyrimidic acid, ethyl ester, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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